molecular formula C13H18N2O B3256028 (1-Benzoylpiperidin-4-yl)methanamine CAS No. 262864-18-6

(1-Benzoylpiperidin-4-yl)methanamine

Cat. No. B3256028
M. Wt: 218.29 g/mol
InChI Key: RKXTXWBKNWENJV-UHFFFAOYSA-N
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Description

“(1-Benzoylpiperidin-4-yl)methanamine” is a chemical compound that has been studied for its potential antidepressant activity . It is a novel structure compound that exerts dual effect on the serotonergic system, as both 5-HT1A receptor agonist and 5-HT uptake blocker .


Synthesis Analysis

A series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were synthesized and evaluated for the serotonin reuptake inhibitory abilities and binding affinities to the 5-HT1A receptor .


Molecular Structure Analysis

The molecular structure of “(1-Benzoylpiperidin-4-yl)methanamine” and its derivatives have been designed as “biased agonists” of serotonin 5-HT1A receptors .


Chemical Reactions Analysis

The compounds were tested in signal transduction assays (ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment) which identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives .


Physical And Chemical Properties Analysis

The lead structure, (3-chloro-4-fluorophenyl) (4-fluoro-4- (((2- (pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (17, NLX-204), displayed high selectivity in the SafetyScreen44 panel (including hERG channel), high solubility, metabolic stability, and Caco-2 penetration and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein .

Scientific Research Applications

  • Specific Scientific Field : Pharmacology and Neuroscience .
  • Summary of the Application : “(1-Benzoylpiperidin-4-yl)methanamine” and its derivatives have been studied for their potential as antidepressants. They are found to be serotonin 5-HT1A receptor biased agonists . These compounds preferentially activate Extracellular Regulated Kinases 1/2 (ERK1/2) phosphorylation, which is associated with robust antidepressant-like activity .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their functional activity at 5-HT1A receptors was evaluated. The evaluation included measures of ERK phosphorylation, cAMP production, β-arrestin recruitment, and Ca2+ mobilization .
  • Results or Outcomes : The compounds showed promising results in the forced swimming test in rats, a common test for antidepressant activity . The compounds demonstrated a preference for ERK1/2 phosphorylation over other pathways, suggesting a potential mechanism for their antidepressant-like activity .

Future Directions

The future directions of research on “(1-Benzoylpiperidin-4-yl)methanamine” could involve further exploration of its potential as an antidepressant. The present 5-HT1A receptor-biased agonists could constitute promising antidepressant drug candidates .

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXTXWBKNWENJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzoylpiperidin-4-yl)methanamine

CAS RN

262864-18-6
Record name (1-benzoylpiperidin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2019 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as “biased agonists” of serotonin 5-HT 1A receptors. The compounds were tested in signal transduction …
Number of citations: 24 pubs.acs.org
RX Yuan, KY Jiang, JW Wu, ZX Zhang, MS Li… - Bioorganic & Medicinal …, 2022 - Elsevier
A series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were synthesized and evaluated for the serotonin reuptake inhibitory abilities and binding affinities to the 5-HT 1A …
Number of citations: 3 www.sciencedirect.com
J Sniecikowska, A Newman-Tancredi… - Current topics in …, 2019 - ingentaconnect.com
Despite extensive efforts to design serotonin 5-HT1A receptor compounds, there are currently no clinically available selective agonists to explore the therapeutic potential of activating …
Number of citations: 29 www.ingentaconnect.com
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2020 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives with high affinity and selectivity for serotonin 5-HT 1A receptors were obtained and tested in four functional assays: ERK1/2 …
Number of citations: 16 pubs.acs.org
C Yao, X Jiang, XY Ye, T Xie, R Bai - Advanced Therapeutics, 2022 - Wiley Online Library
Depression is one of the most prevalent mental diseases and a primary cause of disability worldwide with high incidence and high recurrence. The current deterioration of the COVID‐…
Number of citations: 4 onlinelibrary.wiley.com
MDM AbdulHameed, R Liu, P Schyman, D Sachs… - Computational …, 2021 - Elsevier
Identifying the ability of a chemical to interact with toxicity targets, such as proteins in an adverse outcome pathway, is an essential step in drug discovery and risk assessment. …
Number of citations: 11 www.sciencedirect.com
P Linciano, C Sorbi, A Comitato, A Lesniak… - ACS Chemical …, 2020 - ACS Publications
Opioids are the gold standard drugs for the treatment of acute and chronic severe pain, although their serious side effects constitute a big limitation. In the search for new and safer drugs…
Number of citations: 9 pubs.acs.org
M Głuch-Lutwin, K Sałaciak, K Pytka… - Behavioural Brain …, 2023 - Elsevier
Activation of cortical serotonin 5-HT 1A receptors may be a promising strategy to achieve rapid-acting antidepressant (RAAD) activity. NLX-204 is a selective 5-HT 1A receptor biased …
Number of citations: 3 www.sciencedirect.com
V Verma, LL Schafer - The Journal of Organic Chemistry, 2023 - ACS Publications
Tri-substituted pyridines are important scaffolds that can be found in a plethora of commercially available drugs. A one-pot general method for the selective synthesis of less explored/…
Number of citations: 2 pubs.acs.org
A Zagórska, A Bucki, A Partyka… - European Journal of …, 2022 - Elsevier
Neuropsychiatric symptoms (NPS), such as psychosis, depression and anxiety are frequently observed among patients with dementia. NPS is treated by off-label psychotropic …
Number of citations: 5 www.sciencedirect.com

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